molecular formula C12H10O2 B3423773 [1,1'-Biphenyl]-2,3'-diol CAS No. 31835-45-7

[1,1'-Biphenyl]-2,3'-diol

Cat. No.: B3423773
CAS No.: 31835-45-7
M. Wt: 186.21 g/mol
InChI Key: XKZQKPRCPNGNFR-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 .


Synthesis Analysis

Biphenyl can be synthesized through various methods. One common method is through the Suzuki-coupling and demethylation reactions .


Molecular Structure Analysis

The molecular structure of biphenyl consists of two connected phenyl rings . The exact structure of “[1,1’-Biphenyl]-2,3’-diol” would depend on the placement and orientation of the hydroxyl (-OH) groups on the biphenyl structure.


Chemical Reactions Analysis

Biphenyl can undergo various chemical reactions. For example, it can react with oxygen in the presence of water to form rust . The exact reactions “[1,1’-Biphenyl]-2,3’-diol” can undergo would depend on the specific properties of the compound.


Physical and Chemical Properties Analysis

Physical properties of biphenyl include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include its reactivity, such as its ability to undergo specific chemical changes .

Scientific Research Applications

Electrochromic Materials

Research by Ishigaki et al. (2011) explores the dynamic redox properties of unsymmetrically substituted dihydrophenanthrenes and biphenyl-2,2'-diyl dications, showcasing their application in creating tricolor electrochromic systems. These systems exhibit unique color changes and can be efficiently synthesized using a flow microreactor method, demonstrating potential in developing advanced display technologies and smart windows Ishigaki et al., 2011.

Stereochemistry

Superchi et al. (2001) introduced a novel method to determine the absolute configuration of 1,2- and 1,3-diols by measuring the circular dichroism (CD) sign of their biphenyldioxolanes. This method provides a quick and reliable way to assign stereochemistry, which is crucial for the development of pharmaceuticals and other chiral substances Superchi et al., 2001.

Catalysis

Unni et al. (2005) reported that axially chiral biaryl diols serve as effective catalysts for enantioselective hetero-Diels-Alder reactions. These diols activate aldehyde carbonyl groups through hydrogen bonding, mimicking Lewis acids, and facilitating reactions with excellent yields and enantioselectivities. This work underscores the significance of biaryl diols in asymmetric synthesis, offering a pathway to produce optically active compounds Unni et al., 2005.

Organic Synthesis

Alexander et al. (2000) describe the synthesis of molybdenum imido alkylidene complexes that contain dialkyl-tetramethyl-biphenyl-2,2'-diolates. These complexes are catalysts for enantioselective olefin metathesis reactions, illustrating the application of biphenyl diols in creating catalysts for precise synthetic transformations, leading to the production of enantiomerically pure compounds Alexander et al., 2000.

Antioxidant Properties

Lucarini et al. (2001) conducted thermochemical and kinetic studies on a bisphenol antioxidant derived from biphenyl diol, highlighting its moderate efficiency as an antioxidant and polymerization inhibitor. These findings contribute to the understanding of biphenyl diols' role in stabilizing polymers and preventing oxidative damage Lucarini et al., 2001.

Antifungal Activities

Jiao et al. (2012) investigated the crystal structures and fungicidal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols, demonstrating their potential in developing new antifungal agents. The structural analysis and biological activity assessment of these compounds provide insights into designing effective fungicides Jiao et al., 2012.

Safety and Hazards

Biphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of research on “[1,1’-Biphenyl]-2,3’-diol” would depend on the specific interests of the scientific community. It could involve further exploration of its synthesis, properties, potential applications, and safety considerations .

Biochemical Analysis

Biochemical Properties

[1,1’-Biphenyl]-2,3’-diol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate for certain oxidative enzymes, such as cytochrome P450 monooxygenases, which catalyze the hydroxylation of aromatic compounds. Additionally, [1,1’-Biphenyl]-2,3’-diol can interact with proteins involved in detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of glutathione to the hydroxyl groups of the compound, aiding in its solubility and excretion .

Cellular Effects

The effects of [1,1’-Biphenyl]-2,3’-diol on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, [1,1’-Biphenyl]-2,3’-diol has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. In hepatocytes, it can induce the expression of detoxifying enzymes, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

At the molecular level, [1,1’-Biphenyl]-2,3’-diol exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their activity. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, reducing the metabolism of other substrates and potentially leading to drug-drug interactions. Additionally, [1,1’-Biphenyl]-2,3’-diol can activate transcription factors such as Nrf2, which regulates the expression of antioxidant response elements, thereby enhancing the cell’s defense mechanisms against oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Biphenyl]-2,3’-diol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,1’-Biphenyl]-2,3’-diol is relatively stable under physiological conditions but can undergo oxidative degradation over extended periods. Long-term exposure to the compound in vitro has been associated with sustained activation of detoxification pathways and adaptive responses in cells .

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-2,3’-diol vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by enhancing detoxification pathways and reducing oxidative stress. At high doses, [1,1’-Biphenyl]-2,3’-diol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels .

Metabolic Pathways

[1,1’-Biphenyl]-2,3’-diol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate by phase II enzymes such as UDP-glucuronosyltransferases and sulfotransferases. These conjugated metabolites are more water-soluble and can be excreted via the urine. The compound’s metabolism can also influence metabolic flux and the levels of various metabolites within the cell .

Properties

IUPAC Name

2-(3-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZQKPRCPNGNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067649
Record name [1,1'-Biphenyl]-2,3'-diol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31835-45-7, 26983-52-8
Record name [1,1′-Biphenyl]-2,3′-diol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenyldiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3'-Biphenyldiol
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Record name [1,1'-Biphenyl]-2,3'-diol
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Record name [1,1'-Biphenyl]-2,3'-diol
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Record name [1,1'-biphenyl]-2,3'-diol
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Record name 2,3'-BIPHENYLDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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